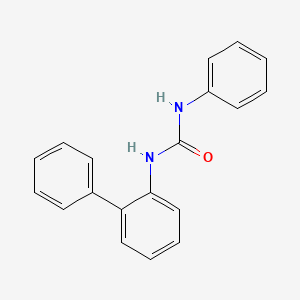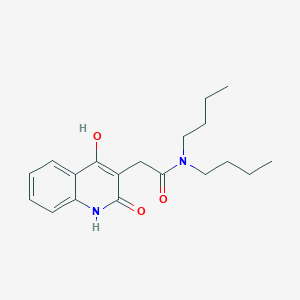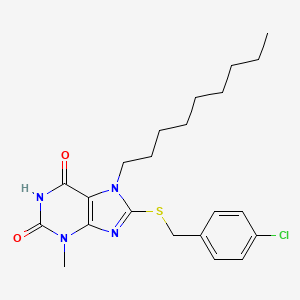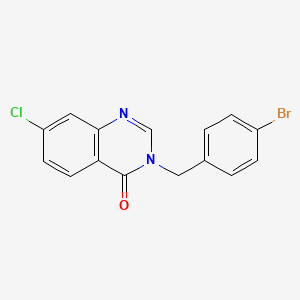
1-Phenyl-3-(2-phenylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-3-(2-phenylphenyl)urea is an organic compound with the molecular formula C19H16N2O It is a derivative of urea, where the hydrogen atoms are replaced by phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Phenyl-3-(2-phenylphenyl)urea can be synthesized through several methods. One common approach involves the reaction of aniline with 2-phenylphenyl isocyanate. The reaction typically occurs in an inert solvent such as dichloromethane or toluene, under reflux conditions. The general reaction scheme is as follows:
C6H5NH2+C6H5C6H4NCO→C6H5NHCONHC6H5C6H4
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
1-Phenyl-3-(2-phenylphenyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Corresponding urea derivatives with oxidized functional groups.
Reduction: Amines and other reduced forms of the original compound.
Substitution: Halogenated or otherwise substituted phenyl urea derivatives.
Aplicaciones Científicas De Investigación
1-Phenyl-3-(2-phenylphenyl)urea has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 1-Phenyl-3-(2-phenylphenyl)urea exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The phenyl groups can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy. The urea moiety can form hydrogen bonds with biological targets, stabilizing the compound’s interaction with these targets.
Comparación Con Compuestos Similares
Similar Compounds
1-Phenyl-3-(4-phenylphenyl)urea: Similar structure but with the phenyl group in a different position.
1-Phenyl-3-(2-chlorophenyl)urea: Contains a chlorine substituent, which can alter its reactivity and biological activity.
1-Phenyl-3-(2-methylphenyl)urea: Contains a methyl group, affecting its physical and chemical properties.
Uniqueness
1-Phenyl-3-(2-phenylphenyl)urea is unique due to the specific positioning of the phenyl groups, which can influence its reactivity and interactions with other molecules
Propiedades
Número CAS |
13114-83-5 |
|---|---|
Fórmula molecular |
C19H16N2O |
Peso molecular |
288.3 g/mol |
Nombre IUPAC |
1-phenyl-3-(2-phenylphenyl)urea |
InChI |
InChI=1S/C19H16N2O/c22-19(20-16-11-5-2-6-12-16)21-18-14-8-7-13-17(18)15-9-3-1-4-10-15/h1-14H,(H2,20,21,22) |
Clave InChI |
IACBBFNHQOQMEY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methyl-N-[2,2,2-trichloro-1-(2,4,6-trichlorophenoxy)ethyl]benzamide](/img/structure/B11993879.png)
![2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-6-tert-butyl-4-phenylpyridine-3-carbonitrile](/img/structure/B11993887.png)

![2,4-dichloro-N-(2,2,2-trichloro-1-{[(4-fluoroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11993891.png)






![Methyl 5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B11993929.png)

![N'-[(E)-2-thienylmethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide](/img/structure/B11993943.png)
![2-[(2-Chloro-1,1,2-trifluoroethyl)thio]aniline](/img/structure/B11993946.png)
